molecular formula C3H6O4P2 B14657721 Methanol, phosphinylidynetri-, cyclic phosphite CAS No. 41097-27-2

Methanol, phosphinylidynetri-, cyclic phosphite

Cat. No.: B14657721
CAS No.: 41097-27-2
M. Wt: 168.02 g/mol
InChI Key: NBKQGJFTSPNBQA-UHFFFAOYSA-N
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Description

Methanol, phosphinylidynetri-, cyclic phosphite is a unique organophosphorus compound characterized by its cyclic structure. This compound is part of the broader class of phosphites, which are known for their diverse applications in organic synthesis, catalysis, and materials science. The cyclic nature of this compound imparts distinct chemical properties that make it valuable in various scientific and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanol, phosphinylidynetri-, cyclic phosphite typically involves the reaction of methanol with phosphorus trichloride under controlled conditions. The reaction proceeds through the formation of intermediate phosphorous esters, which then cyclize to form the cyclic phosphite. The reaction conditions often require anhydrous environments and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yields and purity. The use of catalysts may also be employed to enhance the reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methanol, phosphinylidynetri-, cyclic phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphates and phosphonates.

    Reduction: Phosphines and related derivatives.

    Substitution: Various substituted phosphites depending on the nucleophile used.

Scientific Research Applications

Methanol, phosphinylidynetri-, cyclic phosphite has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological phosphates.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.

Mechanism of Action

The mechanism of action of methanol, phosphinylidynetri-, cyclic phosphite involves its ability to interact with various molecular targets through its phosphorus atom. The compound can form stable complexes with metals, making it useful in catalysis. In biological systems, it can mimic phosphate groups, allowing it to interact with enzymes and other proteins involved in phosphate metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl phosphite
  • Triphenyl phosphite
  • Diethyl phosphite

Uniqueness

Methanol, phosphinylidynetri-, cyclic phosphite is unique due to its cyclic structure, which imparts distinct reactivity and stability compared to its acyclic counterparts. This cyclic nature allows for specific interactions in catalytic and biological systems that are not possible with linear phosphites.

Properties

CAS No.

41097-27-2

Molecular Formula

C3H6O4P2

Molecular Weight

168.02 g/mol

IUPAC Name

2,6,7-trioxa-1,4λ5-diphosphabicyclo[2.2.2]octane 4-oxide

InChI

InChI=1S/C3H6O4P2/c4-9-1-5-8(6-2-9)7-3-9/h1-3H2

InChI Key

NBKQGJFTSPNBQA-UHFFFAOYSA-N

Canonical SMILES

C1OP2OCP1(=O)CO2

Origin of Product

United States

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